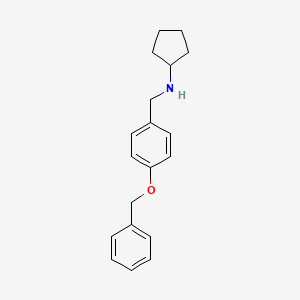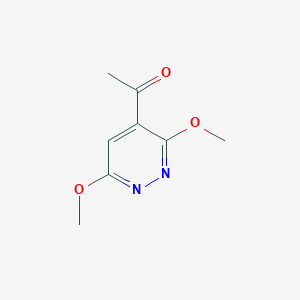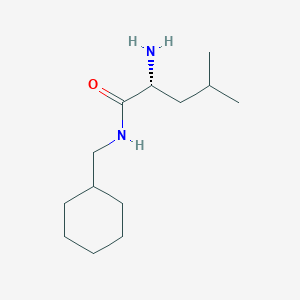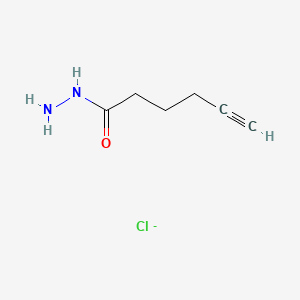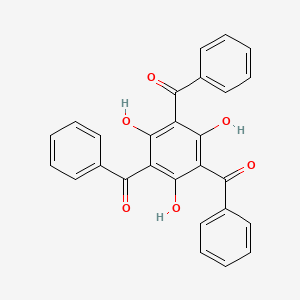
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] is a complex organic compound characterized by the presence of three phenyl groups attached to a central benzene ring substituted with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 1,3,5-trihydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, (2-methylphenyl)phenyl-
- Methanone, (4-hydroxyphenyl)phenyl-
Propiedades
Número CAS |
1818-24-2 |
|---|---|
Fórmula molecular |
C27H18O6 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
(3,5-dibenzoyl-2,4,6-trihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C27H18O6/c28-22(16-10-4-1-5-11-16)19-25(31)20(23(29)17-12-6-2-7-13-17)27(33)21(26(19)32)24(30)18-14-8-3-9-15-18/h1-15,31-33H |
Clave InChI |
UBMICKBPOJPPHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
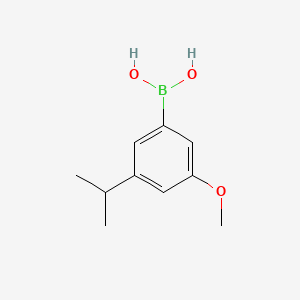
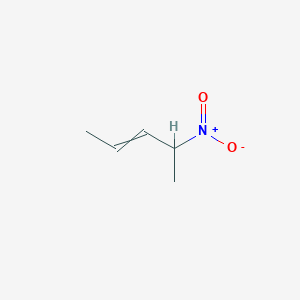
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
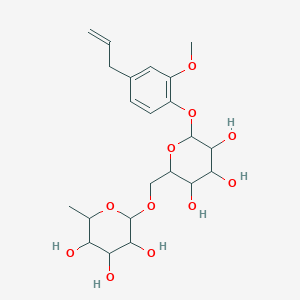
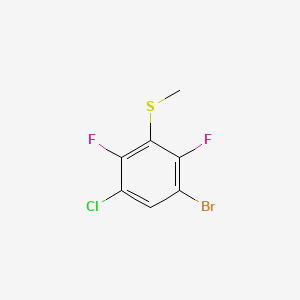
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
